N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide, commonly known as AP24534, is a small molecule inhibitor of BCR-ABL tyrosine kinase. This drug has shown promising results in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The purpose of
Mechanism of Action
AP24534 binds to the ATP-binding site of BCR-ABL tyrosine kinase and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and survival of BCR-ABL-positive cells. AP24534 has been shown to be effective against BCR-ABL mutants that are resistant to other tyrosine kinase inhibitors, such as imatinib, dasatinib, and nilotinib.
Biochemical and Physiological Effects:
AP24534 has been shown to induce apoptosis (programmed cell death) in BCR-ABL-positive cells, which leads to the inhibition of tumor growth. In addition, AP24534 has been shown to inhibit the proliferation and migration of endothelial cells, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using AP24534 in lab experiments is its specificity for BCR-ABL tyrosine kinase, which reduces the likelihood of off-target effects. However, AP24534 is a relatively new drug and its long-term effects on normal cells and tissues are not well understood. In addition, the cost of AP24534 may limit its availability for lab experiments.
Future Directions
There are several future directions for the study of AP24534. One direction is to investigate the combination of AP24534 with other drugs that target different signaling pathways in BCR-ABL-positive cells. Another direction is to study the effects of AP24534 on other types of cancer cells that express BCR-ABL tyrosine kinase. Finally, the long-term safety and efficacy of AP24534 in clinical trials should be further investigated.
Synthesis Methods
The synthesis of AP24534 involves the reaction of 4-(2-amino-2-oxoethoxy)aniline with 2-biphenylcarboxylic acid chloride in the presence of a base. The resulting product is purified by column chromatography to obtain AP24534 in high yield and purity.
Scientific Research Applications
AP24534 has been extensively studied in preclinical and clinical trials for the treatment of N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide and Ph+ ALL. In vitro studies have shown that AP24534 inhibits the growth and survival of BCR-ABL-positive cells, including those that are resistant to other tyrosine kinase inhibitors. In vivo studies have demonstrated that AP24534 can induce durable responses in mouse models of N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide and Ph+ ALL.
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-20(24)14-26-17-12-10-16(11-13-17)23-21(25)19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXOIYVFOISBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]biphenyl-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.